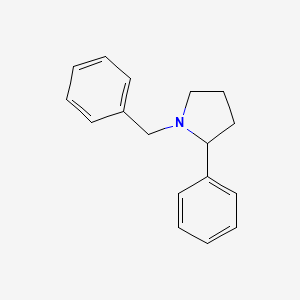

1-benzyl-2-phenylpyrrolidine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-2-phenylpyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N/c1-3-8-15(9-4-1)14-18-13-7-12-17(18)16-10-5-2-6-11-16/h1-6,8-11,17H,7,12-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSTHCHSDLNWSOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)CC2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Benzyl 2 Phenylpyrrolidine and Analogous Chiral Pyrrolidines

Stereoselective and Enantioselective Synthetic Approaches to N-Benzyl-2-phenylpyrrolidine Derivatives

The creation of N-benzyl-2-phenylpyrrolidine derivatives with specific stereochemistry is paramount for their application in asymmetric synthesis. Various strategies have been developed to control the three-dimensional arrangement of atoms in these molecules.

Asymmetric Catalysis for Chiral Pyrrolidine (B122466) Construction

Asymmetric catalysis is a powerful tool for the efficient synthesis of chiral molecules. This approach utilizes a small amount of a chiral catalyst to generate large quantities of an enantioenriched product.

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a key method for the asymmetric synthesis of pyrrolidines. nih.govmdpi.com Proline and its derivatives are particularly effective organocatalysts. nih.govresearchgate.net One notable strategy is the [3+2] cycloaddition reaction, which can be catalyzed by organocatalysts to produce highly functionalized pyrrolidines with excellent stereocontrol. rsc.orgacs.org For example, a highly efficient one-pot [4+1] annulation process, utilizing in-situ generated syn-Mannich adducts from proline catalysis, has been developed for the asymmetric synthesis of densely functionalized pyrrolidines. acs.orgnih.gov The design of chiral bifunctional squaramide-tertiary amine catalysts has also enabled the asymmetric [3+2] cycloaddition of N-2,2,2-trifluoroethylisatin ketimines with β-trifluoromethyl electron-deficient alkenes, yielding structurally diverse spirocyclic oxindoles containing a vicinally bis(trifluoromethyl)-substituted pyrrolidine moiety with high stereocontrol. acs.org

Table 1: Examples of Organocatalytic Asymmetric [3+2] Cycloaddition Reactions

| Catalyst | Reactants | Product | Stereoselectivity |

|---|---|---|---|

| Proline | syn-Mannich adduct and Corey's sulfur ylide/ethyl bromoacetate | Densely functionalized pyrrolidine | High enantio- and diastereoselectivity acs.orgnih.gov |

| Commercially available secondary amine | Trifluoromethyl-substituted imine and enone | Trifluoromethylated pyrrolidine | High yields and excellent stereoselectivities rsc.org |

| Chiral bifunctional squaramide-tertiary amine | N-2,2,2-Trifluoroethylisatin ketimine and β-trifluoromethyl electron-deficient alkene | Spirooxindole with a vicinally bis(trifluoromethyl)-substituted pyrrolidine moiety | High yields with excellent stereocontrol acs.org |

Transition-metal catalysis provides a versatile platform for the asymmetric synthesis of chiral pyrrolidines. thieme-connect.com Palladium and rhodium are among the most effective metals for these transformations.

Palladium-Catalyzed Syntheses: Palladium catalysts are widely used in the asymmetric synthesis of pyrrolidines. rsc.org An enantioselective palladium-catalyzed α-arylation of N-Boc-pyrrolidine has been developed, which allows for the synthesis of a broad range of 2-aryl-N-Boc-pyrrolidines with high enantiomeric ratios. organic-chemistry.org This method involves the deprotonation of N-Boc-pyrrolidine, followed by transmetalation with ZnCl₂ and a subsequent Negishi coupling with aryl bromides. organic-chemistry.org Palladium-catalyzed [3+2] cycloaddition reactions of trimethylenemethane (TMM) with imines, utilizing novel phosphoramidite (B1245037) ligands, have also been shown to produce pyrrolidine cycloadducts in excellent yields and with high selectivities. nih.gov Furthermore, palladium-catalyzed carboamination provides another route to chiral pyrrolidines. thieme-connect.com

Rhodium-Catalyzed Syntheses: Rhodium catalysts have also been successfully employed in the asymmetric synthesis of pyrrolidines. nih.govmdpi.com A rhodium-catalyzed asymmetric arylative cyclization of nitrogen-tethered alkyne-enoates with arylboronic acids provides access to chiral pyrrolidines with good enantioselectivities. organic-chemistry.org This reaction forms two new carbon-carbon bonds and one stereocenter. organic-chemistry.org Additionally, rhodium-catalyzed asymmetric intramolecular hydroamination of unactivated alkenes has been developed for the synthesis of enantioenriched 2-methylpyrrolidines with good enantioselectivity. nih.gov Hydroxorhodium complexes have been found to catalyze the hydroarylation of 3-pyrrolines with arylboroxines to produce 3-arylpyrrolidines with high enantioselectivity. acs.org

Table 2: Examples of Transition-Metal-Catalyzed Asymmetric Syntheses of Pyrrolidines

| Metal Catalyst | Reaction Type | Ligand | Product | Enantioselectivity |

|---|---|---|---|---|

| Palladium | α-Arylation of N-Boc-pyrrolidine | tBu₃P-HBF₄ | 2-Aryl-N-Boc-pyrrolidines | High enantiomeric ratio organic-chemistry.org |

| Palladium | [3+2] Cycloaddition of TMM with imines | Phosphoramidite | Pyrrolidine cycloadducts | High nih.gov |

| Rhodium | Asymmetric arylative cyclization | C₁-symmetric chiral diene | Chiral pyrrolidines | Good organic-chemistry.org |

| Rhodium | Intramolecular hydroamination | Binaphthyl-based phosphine | Enantioenriched 2-methylpyrrolidines | Up to 91% ee nih.gov |

Chiral Auxiliary-Based Synthetic Routes to Enantioenriched Pyrrolidines

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.org This strategy has been successfully applied to the synthesis of enantioenriched pyrrolidines. whiterose.ac.uk

One approach involves the use of carbohydrate-derived chiral auxiliaries, such as N-glycosylamines, for the stereoselective synthesis of substituted pyrrolidines. Another common and effective class of chiral auxiliaries is the oxazolidinones, popularized by Evans. wikipedia.orgwhiterose.ac.uk These auxiliaries can be used to set up stereocenters within a molecule before the cyclization to form the pyrrolidine ring. whiterose.ac.uk For instance, an asymmetric 1,3-dipolar cycloaddition of nonstabilized azomethine ylides to olefinic dipolarophiles using a chiral auxiliary like (S)-4-phenyl-2-oxazolidinone has been explored for the preparation of 1,3,4-trisubstituted pyrrolidines. electronicsandbooks.com Oppolzer's camphorsultam is another chiral auxiliary that has been employed in asymmetric 1,3-dipolar cycloadditions to construct 3,4-syn substituted pyrrolidine moieties with high diastereoselectivity and enantioselectivity. acs.orgnih.gov Pseudoephedrine can also serve as a chiral auxiliary, where it is converted to an amide and then the α-proton is deprotonated to form an enolate that can react with an electrophile. wikipedia.org

A practical synthesis of (3R,4S)-1-benzyl-4-phenylpyrrolidine-3-carboxylic acid has been achieved utilizing a stereospecific and regioselective chlorination of an in situ generated aziridinium (B1262131) ion, followed by a nitrile anion cyclization, starting from (R)-styrene oxide and 3-(benzylamino)propionitrile. electronicsandbooks.com

Diastereoselective Cyclization and Subsequent Diastereomer Separation Techniques

Diastereoselective cyclization reactions are a valuable tool for the synthesis of pyrrolidines with multiple stereocenters. These reactions produce diastereomers, which, unlike enantiomers, have different physical properties and can often be separated by standard laboratory techniques such as column chromatography. umich.edu

An example of this approach is the synthesis of the four stereoisomers of 3-(1-aminoethyl)pyrrolidines. umich.edu By using (S)-α-methylbenzylamine as a chiral auxiliary, diastereomeric 2-pyrrolidinones substituted at the C4 position were separated. umich.edu Reduction of each diastereomer of 4-[1-(hydroxyimino)ethyl]-1-(1-phenylethyl)-2-pyrrolidinone provided a pair of epimeric amines that were then separated by chromatography. umich.edu

In another instance, a one-pot, three-component nitro-Mannich/lactamization cascade reaction has been developed for the direct synthesis of pyrrolidin-2-ones with high diastereoselectivity, generating up to three contiguous stereocenters. A highly enantioselective preparation of trisubstituted pyrrolidine derivatives has also been reported using a one-pot nitro-Mannich/hydroamination cascade, which combines asymmetric organocatalysis with gold-catalyzed allene (B1206475) hydroamination to afford products in good yields and excellent diastereo- and enantioselectivities. acs.org The minor diastereomers can often be separated by column chromatography. acs.org

Enantiomeric Resolution Methods for Pyrrolidine Derivatives

Enantiomeric resolution is a technique used to separate a racemic mixture into its individual enantiomers. This can be achieved through various methods, including the formation of diastereomeric salts with a chiral resolving agent or by chiral chromatography. google.com

For example, racemic 1-ethyl-2-aminomethyl-pyrrolidine can be resolved into its optical isomers by forming diastereomeric salts with either (-)-di-p-toluoyl-L-tartaric acid or (+)-di-p-toluoyl-D-tartaric acid. google.com The resulting diastereomers can then be separated by precipitation, and the resolving agent can be cleaved to yield the pure enantiomer. google.com

Chiral High-Performance Liquid Chromatography (HPLC) is another powerful technique for the separation and analysis of enantiomers. researchgate.netscielo.br This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. scielo.br For the analysis of 2-(aminomethyl)-1-ethylpyrrolidine, a method involving pre-column derivatization with 4-nitrobenzoic acid followed by separation on a Chiralcel OD-H column has been developed. researchgate.net The enantiomeric excess of tetrasubstituted pyrrolidines has also been measured using NMR spectroscopy in a chiral alignment medium like poly-γ-benzyl-L-glutamate (PBLG). kit.edu

Diverse Synthetic Routes to 1-Benzyl-2-phenylpyrrolidine and Related Pyrrolidine Systems

A multitude of synthetic strategies have been devised to access the pyrrolidine core. These methods often leverage powerful bond-forming reactions to construct the five-membered ring with high levels of control over stereochemistry.

Cycloaddition Reactions (e.g., 1,3-Dipolar Cycloaddition, Formal [3+2] Cycloaddition)

Cycloaddition reactions represent a highly effective and atom-economical approach to pyrrolidine synthesis. nih.govresearchgate.net Among these, the 1,3-dipolar cycloaddition of azomethine ylides with various dipolarophiles is a cornerstone for constructing the pyrrolidine ring. researchgate.netnih.govorganic-chemistry.org This method allows for the direct formation of the five-membered ring with the potential to create multiple stereocenters in a single step. nih.govnih.gov

Azomethine ylides, which are 1,3-dipoles, can be generated in situ from various precursors, including the condensation of amino acids or their esters with aldehydes. researchgate.netnih.gov These reactive intermediates then readily undergo cycloaddition with a wide range of alkenes and alkynes. organic-chemistry.org For instance, the reaction of cis-2,3-dibenzoyl-1-phenylaziridine with dimethyl fumarate (B1241708) or dimethyl maleate (B1232345) at elevated temperatures yields various isomeric dimethyl 2,5-dibenzoyl-1-phenylpyrrolidine-3,4-dicarboxylates. publish.csiro.au The stereoselectivity of these reactions can often be controlled through the use of chiral catalysts or auxiliaries, leading to the enantioselective synthesis of highly functionalized pyrrolidines. researchgate.netacs.org

Formal [3+2] cycloaddition reactions also provide a powerful avenue to pyrrolidines. A notable example is the Ti-catalyzed radical formal [3+2] cycloaddition of N-acylaziridines with alkenes, which proceeds via a redox-relay mechanism to furnish pyrrolidines from readily available starting materials. organic-chemistry.org Photocatalytic methods have also been developed for the formal [3+2] cycloaddition of cyclopropyl (B3062369) ketones with hydrazones, expanding the scope of these reactions to include C=N electrophiles through a redox auxiliary strategy. nih.gov

The versatility of cycloaddition reactions is further highlighted by their application in multicomponent reaction cascades, which allow for the rapid assembly of complex pyrrolidine structures. mdpi.comresearchgate.netbeilstein-journals.org For example, a one-pot, three-component reaction involving N-substituted vinylindoles/indazoles, ninhydrin, and sarcosine (B1681465) or L-proline affords novel spiropyrrolidine derivatives through a 1,3-dipolar cycloaddition. beilstein-journals.org

Table 1: Examples of Cycloaddition Reactions in Pyrrolidine Synthesis

| Reaction Type | Reactants | Key Features | Reference |

|---|---|---|---|

| 1,3-Dipolar Cycloaddition | Azomethine ylides and alkenes/alkynes | Direct formation of pyrrolidine ring, potential for high stereocontrol. | researchgate.netnih.govorganic-chemistry.org |

| Formal [3+2] Cycloaddition | N-acylaziridines and alkenes | Ti-catalyzed radical process, redox-neutral. | organic-chemistry.org |

| Photocatalytic [3+2] Cycloaddition | Cyclopropyl ketones and hydrazones | Utilizes photoredox catalysis and a redox auxiliary strategy. | nih.gov |

| Multicomponent 1,3-Dipolar Cycloaddition | Vinylindoles, ninhydrin, amino acids | One-pot synthesis of complex spiropyrrolidines. | beilstein-journals.org |

Intramolecular Cyclization Processes (e.g., Nitrile Anion Cyclization, Phase-Transfer Catalysis)

Intramolecular cyclization reactions are another powerful tool for the synthesis of pyrrolidines, offering a high degree of control over ring formation. A notable example is nitrile anion cyclization, which has been successfully employed in the asymmetric synthesis of substituted pyrrolidines. acs.orgnih.govacs.org This strategy involves the intramolecular SN2 displacement of a leaving group by a nitrile anion, effectively forming the five-membered ring. acs.org In a practical application, this method was used to synthesize (3S,4R)-N-tert-butyl-4-arylpyrrolidine-3-carboxylic acid with high yield and enantioselectivity. nih.govacs.org The key step involves a 5-exo-tet cyclization that proceeds with clean inversion of configuration at the carbon bearing the leaving group. acs.orgnih.gov The choice of base and activating group, such as lithium hexamethyldisilazide and diethyl chlorophosphate respectively, is crucial for the success of the reaction. acs.orgacs.org

Phase-transfer catalysis (PTC) provides an environmentally friendly and efficient method for conducting intramolecular cyclizations. acs.orgrsc.orgclockss.org This technique facilitates the transfer of a reactant from one phase to another where the reaction occurs, often under mild conditions. rsc.orgclockss.org For instance, the synthesis of 1-(3-phenylpropyl)-pyrrolidine-2,5-dione was achieved by reacting succinimide (B58015) with 1-bromo-3-phenylpropane under solid-liquid PTC conditions. acs.org Macrocyclic hybrid phase-transfer catalysts have been shown to be particularly effective, enabling divergent synthesis of either Michael adducts or pyrrolidine derivatives from the same starting materials by carefully selecting reaction conditions. rsc.orgrsc.org High pressure can also be employed in conjunction with PTC to influence the reaction pathway and selectivity. rsc.orgrsc.org

Other intramolecular cyclization strategies include the Tf₂O-promoted intramolecular Schmidt reaction of ω-azido carboxylic acids to yield 2-substituted pyrrolidines and the direct δ-amination of sp³ C-H bonds using molecular iodine as an oxidant. organic-chemistry.org

Multi-Component Reactions for Pyrrolidine Core Assembly

Multi-component reactions (MCRs) have emerged as a powerful and efficient strategy for the synthesis of complex molecules like pyrrolidines from simple starting materials in a single step. tandfonline.comacs.orgtandfonline.com These reactions offer significant advantages in terms of atom economy, step economy, and reduced waste generation compared to traditional multi-step syntheses. researchgate.nettandfonline.com

A common approach in MCRs for pyrrolidine synthesis involves the in situ generation of an azomethine ylide, which then undergoes a [3+2] cycloaddition with a suitable dipolarophile. tandfonline.comtandfonline.com For example, the three-component reaction of aldehydes, amino acid esters, and chalcones can produce highly substituted pyrrolidine-2-carboxylates. tandfonline.com Similarly, the reaction between isatin, a primary amino acid, and a dipolarophile is a well-established MCR for generating spiro-pyrrolidine derivatives. tandfonline.com

The diastereoselectivity of these MCRs can often be controlled by the choice of reactants and catalysts. In one study, the asymmetric multicomponent reaction of an optically active phenyldihydrofuran, an N-tosyl imino ester, and a silane (B1218182) reagent in the presence of TiCl₄ afforded highly substituted pyrrolidine derivatives as a single diastereomer. acs.org This reaction demonstrates the ability to construct up to three stereogenic centers in a single operation with excellent control. acs.org

The versatility of MCRs is further demonstrated by the synthesis of novel spiropyrrolidine compounds through the one-pot, three-component reaction of N-substituted vinylindole/indazole, ninhydrin, and sarcosine or L-proline. beilstein-journals.org These reactions proceed efficiently under thermal conditions to yield regio- and stereospecific cycloadducts. beilstein-journals.org

Electrochemical Synthetic Methods for Pyrrolidine Functionalization

Electrochemical methods offer a green and sustainable approach to organic synthesis, often avoiding the need for harsh reagents and catalysts. nih.govrsc.org In the context of pyrrolidine synthesis, electrochemistry has been successfully employed for both the construction of the pyrrolidine ring and its subsequent functionalization. nih.govzendy.ioresearchgate.net

One notable application is the electroreductive cyclization of imines with terminal dihaloalkanes. nih.gov This method, which can be performed in a flow microreactor, provides a facile and efficient route to pyrrolidine derivatives in good yields. nih.gov The process involves the cathodic reduction of the imine followed by its rapid reaction with the dihaloalkane. nih.gov

Electrochemical methods have also been utilized for the functionalization of pre-existing pyrrolidine scaffolds. For example, anodically coupled electrolysis has been used for the stereoselective synthesis of chlorotrifluoromethylated pyrrolidines. zendy.io This process involves the electrochemical generation of CF₃ and Cl radicals from stable and commercially available sources, which then react with a 1,6-enyne substrate under the control of a manganese catalyst. zendy.io

Furthermore, electrochemical approaches have been developed as an alternative to classic reactions like the Mitsunobu reaction for forming C-N bonds. rsc.org An electrochemical amination method has been developed to access pyrrolidines from amino alcohol substrates, offering an expanded scope of nucleophiles compared to the traditional method. rsc.org This demonstrates the potential of electrochemistry to not only replace hazardous reagents but also to improve the applicability of synthetic transformations. rsc.org

Reductive Methods and Hydrosilylation in Pyrrolidine Synthesis

Reductive methods play a crucial role in the synthesis of pyrrolidines, often serving as the final step to produce the saturated heterocyclic ring. Reductive amination, in particular, is a widely used and efficient strategy for constructing N-substituted pyrrolidines. mdpi.comresearchgate.netthieme-connect.com This process typically involves the reaction of a dicarbonyl compound with a primary amine to form an intermediate C=N bond, which is then reduced to the corresponding C-N single bond. mdpi.com A practical method for the synthesis of N-aryl-substituted pyrrolidines involves the successive reductive amination of diketones with anilines via iridium-catalyzed transfer hydrogenation. mdpi.com This approach is notable for its operational simplicity and the use of water as a solvent. mdpi.com

Another versatile reductive approach utilizes the condensation of 2,5-dimethoxytetrahydrofuran (B146720) with primary amines, followed by reduction with sodium borohydride (B1222165) in an acidic aqueous medium. thieme-connect.com This one-pot reaction is fast, provides good to excellent yields, and is compatible with a wide range of functional groups. thieme-connect.com

Hydrosilylation, catalyzed by transition metals, offers another powerful reductive pathway for pyrrolidine synthesis. organic-chemistry.orgmdpi.comacs.org A cobalt-catalyzed chemodivergent synthesis allows for the selective formation of either pyrrolidines or pyrrolidones from levulinic acid and aromatic amines by simply varying the amount of phenylsilane (B129415) used. organic-chemistry.orgacs.org This method highlights the potential for sustainable synthesis, as levulinic acid is a biomass-derived platform chemical. organic-chemistry.org Iridium-catalyzed hydrosilylation of tertiary amides and lactams has also been developed as a general method for generating azomethine ylides, which can then undergo cycloaddition reactions to form structurally complex pyrrolidines. nih.govacs.orgchemrxiv.org This strategy provides a route for the late-stage functionalization of widely available amides under mild conditions. chemrxiv.org

Strategic Considerations in Synthetic Process Development and Scale-Up for this compound Analogues

For instance, a practical and efficient synthesis of (3R,4S)-1-benzyl-4-phenylpyrrolidine-3-carboxylic acid was developed utilizing a stereospecific and regioselective chlorination of an in situ generated aziridinium ion, followed by a nitrile anion cyclization. acs.org A crucial aspect of this process was that it proceeded as a "through process" without the need for purification of intermediates until the final crystalline product was isolated. This significantly streamlines the workflow and is highly desirable for scale-up. The process was successfully demonstrated at a pilot scale, producing 17 kg of the target compound, highlighting its robustness and reproducibility. acs.org

Furthermore, the use of continuous flow chemistry is gaining traction as a scalable and efficient alternative to traditional batch processing. rsc.org A highly diastereoselective continuous flow protocol for the construction of an α-chiral pyrrolidine library was developed, affording products in high yields within a very short reaction time of 150 seconds. The scalability of this flow methodology was demonstrated by the gram-scale preparation of a key intermediate and a throughput of 7.45 g h⁻¹ in a self-designed microfluidic reactor, indicating its potential for large-scale applications. rsc.org

Mechanistic Investigations and Reaction Pathways Involving 1 Benzyl 2 Phenylpyrrolidine

Elucidation of Reaction Mechanisms in Pyrrolidine (B122466) Formation and Functionalization

The synthesis of the 1-benzyl-2-phenylpyrrolidine scaffold can be achieved through various mechanistic pathways, often involving cyclization reactions. One prominent method is the [3+2] dipolar cycloaddition of azomethine ylides with alkenes. mdpi.comthieme-connect.de In this process, an in-situ generated azomethine ylide, a nitrogen-based 1,3-dipole, reacts with an electron-deficient alkene to form the five-membered pyrrolidine ring. mdpi.comwikipedia.org The reaction is typically concerted, with the two new carbon-carbon bonds forming simultaneously, though asynchronously. wikipedia.org The use of Lewis acids, such as tris(pentafluorophenyl)borane, can catalyze this cycloaddition. thieme-connect.de

Another approach involves the ring expansion of azetidinium ions. N-benzyl-2-substituted azetidinium salts can undergo a Stevens rearrangement to yield 2-phenylpyrrolidines. This rearrangement is often highly regioselective. researchgate.net Additionally, tandem reactions, such as amination/cyanation/alkylation sequences starting from primary amine-tethered alkynes, offer a one-pot synthesis of functionalized pyrrolidines. nih.gov The mechanism is thought to proceed via the initial copper-catalyzed cyclization to an imine, which is then trapped by a cyanide source. nih.gov

Functionalization of the pre-formed this compound ring often occurs at the α-carbon to the nitrogen. Visible light photoredox catalysis has emerged as a powerful tool for this purpose. beilstein-journals.orgd-nb.info These reactions typically proceed through the initial single-electron oxidation of the tertiary amine to form an amine radical cation. beilstein-journals.org

Identification and Reactivity of Transient Intermediates

The reactions involving this compound are characterized by the formation of several key transient intermediates that dictate the reaction outcome.

Iminium Ions: These electrophilic species are central to many functionalization reactions. They can be generated from the corresponding tertiary amine via oxidation. For instance, visible light photoredox catalysis can oxidize the amine to an amine radical cation, which then undergoes hydrogen atom abstraction or deprotonation followed by another oxidation to yield the iminium ion. beilstein-journals.org These iminium ions are susceptible to attack by a variety of nucleophiles, enabling the formation of new carbon-carbon and carbon-heteroatom bonds at the α-position. beilstein-journals.orgacs.org The condensation of aldehydes or ketones with secondary amines is another direct route to iminium cations. acs.org

α-Amino Radical Cations and α-Amino Radicals: Single-electron transfer (SET) from the tertiary amine nitrogen of this compound, often initiated by a photoexcited catalyst, generates a transient α-amino radical cation. beilstein-journals.orgrsc.org This species is highly reactive and can undergo several transformations. Deprotonation of the α-amino radical cation at the C-H bond adjacent to the nitrogen leads to the formation of a nucleophilic α-amino radical. beilstein-journals.orgrsc.org This radical can then be further oxidized to an iminium ion or participate in radical-radical coupling reactions. beilstein-journals.orgnih.gov The existence of these radical species has been supported by mechanistic and kinetic studies, including direct observation through techniques like online electrochemical mass spectrometry. rsc.orgaip.org

Aziridinium (B1262131) Ions: These three-membered ring intermediates are implicated in certain synthetic routes to the pyrrolidine core. For example, the reaction of an amino alcohol precursor can lead to an in-situ generated aziridinium ion, which then undergoes stereospecific and regioselective ring-opening and subsequent cyclization to form the pyrrolidine ring. acs.orgacs.org Bicyclic aziridinium ions have also been utilized, where ring-expansion triggered by a nucleophile yields substituted pyrrolidines. nih.gov

Azomethine Ylides: As mentioned earlier, azomethine ylides are crucial 1,3-dipoles for the synthesis of pyrrolidines via [3+2] cycloaddition reactions. mdpi.comwikipedia.org They can be generated in situ from various precursors, including the thermal ring-opening of aziridines or the deprotonation of iminium salts. wikipedia.orgrsc.org A plausible mechanism for their formation under photoredox conditions involves the oxidation of a tertiary amine to an amine radical cation, followed by hydrogen abstraction to form an iminium ion, which then loses a proton to yield the azomethine ylide. beilstein-journals.org

Table 1: Key Transient Intermediates in Reactions of this compound

| Intermediate | Method of Generation | Subsequent Reactivity |

|---|---|---|

| Iminium Ion | Oxidation of tertiary amine (e.g., via photoredox catalysis) beilstein-journals.org | Nucleophilic attack at α-carbon beilstein-journals.orgacs.org |

| α-Amino Radical Cation | Single-electron oxidation of tertiary amine beilstein-journals.orgrsc.org | Deprotonation to α-amino radical beilstein-journals.orgrsc.org |

| α-Amino Radical | Deprotonation of α-amino radical cation beilstein-journals.orgrsc.org | Oxidation to iminium ion, radical coupling beilstein-journals.orgnih.gov |

| Aziridinium Ion | Intramolecular cyclization of amino alcohols acs.orgacs.org | Nucleophilic ring-opening and expansion nih.gov |

| Azomethine Ylide | From iminium salts, aziridines wikipedia.orgbeilstein-journals.org | [3+2] Cycloaddition with alkenes mdpi.comwikipedia.org |

Analysis of Stereochemical Control Elements and Selectivity Origins in Pyrrolidine Synthesis

Achieving stereocontrol in the synthesis of substituted pyrrolidines like this compound is a significant focus of research. The stereochemical outcome of these reactions is influenced by several factors.

In [3+2] cycloaddition reactions involving azomethine ylides, the stereochemistry of the starting materials often dictates the stereochemistry of the product. These reactions are known to be highly stereo- and regioselective, with the potential to create up to four new contiguous stereocenters. wikipedia.org The geometry of the azomethine ylide and the approach of the dipolarophile are key factors in determining the final stereochemistry. wikipedia.org

When synthesizing pyrrolidines via the rearrangement of azetidinium ions, the diastereoselectivity can be low in some cases, although the regioselectivity is typically high. researchgate.net However, stereospecific routes have been developed. For instance, a practical synthesis of (3R,4S)-1-benzyl-4-phenylpyrrolidine-3-carboxylic acid utilizes a stereospecific and regioselective chlorination of an in-situ generated aziridinium ion intermediate derived from a chiral starting material. acs.orgacs.org

The direct functionalization of an enantioenriched N-Boc-2-phenylpyrrolidine scaffold provides another avenue for stereocontrol. Lithiation of this compound followed by reaction with an electrophile can proceed with retention of stereochemistry if the lithiated intermediate is configurationally stable under the reaction conditions.

Redox Chemistry and Electron Transfer Processes in Pyrrolidine Functionalization

Redox chemistry, particularly single-electron transfer (SET) processes, is fundamental to many modern methods for functionalizing this compound. Visible light photoredox catalysis is a prime example, where a photocatalyst absorbs light and initiates an electron transfer cascade. beilstein-journals.org

The process typically begins with the single-electron oxidation of the tertiary amine to an α-amino radical cation. beilstein-journals.org This initial SET is a key step that activates the molecule for subsequent transformations. The α-amino radical cation is more acidic at the α-C-H bond, facilitating its deprotonation to an α-amino radical. beilstein-journals.orgrsc.org This radical is strongly reducing and can be easily oxidized in a second SET event to form an electrophilic iminium ion. beilstein-journals.org

Electrochemical methods have also been employed to study and control the oxidation of tertiary amines. rsc.orgnih.gov By tuning the potential, it is possible to selectively generate either the α-amino radical (via one-electron oxidation) or the iminium cation (via two-electron oxidation). nih.gov This control over the redox state allows for chemoselective functionalization. For example, applying an optimal alternating current (AC) frequency in electrosynthesis has been shown to favor the one-electron oxidation pathway, leading to α-amino radical intermediates and subsequent arylation products. nih.gov

The interplay between electron transfer and proton transfer is crucial. The deprotonation of the initially formed radical cation is a key step in the formation of both the α-amino radical and the iminium ion. rsc.org Mechanistic studies have provided detailed insights into these coupled processes, highlighting the roles of bases and the formation of various intermediates. aip.org

Advanced Spectroscopic and Analytical Techniques for Structural and Stereochemical Elucidation of 1 Benzyl 2 Phenylpyrrolidine

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Stereochemical Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the solution-state structure of organic molecules. For 1-benzyl-2-phenylpyrrolidine, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments allows for the complete assignment of all proton and carbon signals and provides crucial insights into its stereochemistry.

The ¹H NMR spectrum confirms the presence of all key structural motifs. The aromatic regions show complex multiplets for the phenyl and benzyl (B1604629) groups. The benzylic protons typically appear as two distinct doublets (an AB quartet), indicating their diastereotopic nature due to the adjacent stereocenter. The proton at the C2 position, methine proton, is a key diagnostic signal, and its coupling constants with the adjacent C3 methylene (B1212753) protons help in conformational analysis.

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| Pyrrolidine (B122466) CH₂ (C3, C4, C5) | 1.66 - 2.17 | m | - |

| Pyrrolidine NCH₂ (C5) | 2.93 - 3.05 | m | - |

| Pyrrolidine NCH (C2) | 3.29 | t | 7.9 |

| Benzylic CH₂ | 3.78 | d | 13.0 |

| Aromatic CH | 7.10 - 7.30 | m | - |

| Note: This table presents representative data compiled from literature sources. ntu.edu.sg |

To establish the relative stereochemistry (cis vs. trans isomers), Nuclear Overhauser Effect (NOE) spectroscopy (NOESY or ROESY) is indispensable. A NOESY experiment detects through-space interactions between protons that are in close proximity (typically <5 Å). For this compound, the key analysis would involve the methine proton at the C2 position. The presence of a cross-peak between the C2 proton and the protons of the N-benzyl group would strongly suggest a cis relationship between the phenyl and benzyl substituents. Conversely, an absence of this interaction, coupled with a potential NOE between the C2 proton and a C5 proton, would indicate a trans arrangement. The relative stereochemistry of derivatives of this compound has been successfully assigned using 2D NOESY NMR. amazonaws.com

X-ray Crystallography for Unambiguous Determination of Absolute and Relative Stereochemistry

While NMR provides data on the solution-state structure, single-crystal X-ray crystallography offers the definitive and most unambiguous method for determining molecular structure in the solid state. This technique provides precise atomic coordinates, allowing for the direct visualization of both relative and absolute stereochemistry.

The process requires growing a suitable single crystal of the compound. The crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to generate a three-dimensional electron density map of the molecule. From this map, the exact positions of all atoms can be determined, confirming bond lengths, bond angles, and, most importantly, the spatial arrangement of the substituents on the pyrrolidine ring. This directly reveals the relative stereochemistry as either cis or trans.

For the determination of absolute stereochemistry, the analysis of anomalous dispersion effects is required. When the crystal contains an atom that scatters X-rays anomalously (typically a heavy atom, but measurable even for lighter atoms with high-quality data), the intensities of Friedel pairs of reflections, (h,k,l) and (-h,-k,-l), will be measurably different. The analysis of these differences allows for the assignment of the absolute configuration at the chiral centers, often expressed through the Flack parameter, which should refine to a value near zero for the correct enantiomer.

While crystallographic data for the parent this compound is not readily found in the surveyed literature, data for closely related derivatives, such as 3-(this compound-3-carbonyl)oxazolidin-2-one, has been deposited in crystallographic databases, demonstrating the utility of this technique for the structural elucidation of this class of compounds. amazonaws.com

Advanced Chromatographic Methods for Enantiomeric and Diastereomeric Purity Assessment (e.g., Chiral HPLC)

High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase (CSP) is the benchmark method for the separation of enantiomers and the determination of enantiomeric purity (or enantiomeric excess, ee). For this compound, which exists as a pair of enantiomers for both the cis and trans diastereomers, chiral HPLC is essential for quality control and stereoselective synthesis.

The separation mechanism relies on the differential interaction between the enantiomers of the analyte and the chiral environment of the CSP. The CSP forms transient, diastereomeric complexes with each enantiomer, which have different binding energies, leading to different retention times and thus separation. Polysaccharide-based CSPs (e.g., coated or immobilized cellulose (B213188) or amylose (B160209) derivatives) are highly effective for a broad range of chiral compounds, including amines.

A typical method for the enantiomeric purity assessment of this compound would be developed by screening various CSPs and mobile phase conditions.

| Parameter | Typical Condition |

| Chiral Stationary Phase | Chiralcel® OD-H (Amylose derivative) or Chiralpak® AD-H (Cellulose derivative) |

| Mobile Phase | Hexane / Isopropanol / Diethylamine (e.g., 90:10:0.1 v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 25 °C |

| Note: This table represents an illustrative example of a typical method, as a specific published method for this exact compound was not identified in the literature search. |

Mass Spectrometry Techniques for Mechanistic Pathway Tracing and Intermediate Identification

Mass spectrometry (MS) is a fundamental analytical technique that provides information about the molecular weight of a compound and its structural features through the analysis of its fragmentation patterns. When coupled with a separation technique like gas chromatography (GC-MS) or liquid chromatography (LC-MS), it is a powerful tool for reaction monitoring, impurity profiling, and mechanistic studies.

In the mass spectrum of this compound (MW = 237.34 g/mol ), the molecular ion (M⁺˙) peak would be observed at m/z 237. The fragmentation of this ion under electron ionization (EI) conditions is governed by the stability of the resulting fragments. For N-benzyl amines, a characteristic fragmentation pathway is the cleavage of the C-C bond adjacent to the nitrogen. libretexts.org

Key plausible fragmentations for this compound include:

Formation of the tropylium (B1234903) ion: Cleavage of the benzyl group C-N bond often leads to the highly stable tropylium cation at m/z 91 . This is frequently the base peak in the mass spectra of benzyl-containing compounds. chemguide.co.uk

Loss of the phenyl group: Alpha-cleavage can also result in the loss of the C2-phenyl group, leading to a fragment ion at m/z 160 ([M-77]⁺).

Ring-opening and subsequent fragmentation: The pyrrolidine ring can undergo cleavage, leading to various smaller charged fragments.

| m/z | Proposed Fragment Structure | Fragmentation Pathway |

| 237 | [C₁₇H₁₉N]⁺˙ | Molecular Ion (M⁺˙) |

| 160 | [M - C₆H₅]⁺ | Loss of the phenyl group from C2 |

| 91 | [C₇H₇]⁺ | Formation of the tropylium ion from the benzyl group |

| 77 | [C₆H₅]⁺ | Phenyl cation |

| Note: This table is based on established fragmentation principles for related chemical structures. libretexts.orgchemguide.co.uknih.gov |

By using soft ionization techniques like electrospray ionization (ESI) or chemical ionization (CI), fragmentation can be minimized, allowing for accurate molecular weight determination of reaction intermediates during synthesis. Furthermore, tandem mass spectrometry (MS/MS) can be used to select a specific intermediate ion and fragment it further, providing detailed structural information to trace mechanistic pathways.

Theoretical and Computational Studies of 1 Benzyl 2 Phenylpyrrolidine Systems

Density Functional Theory (DFT) Calculations for Geometrical Parameters and Electronic Structure

Density Functional Theory (DFT) has become a powerful tool for investigating the structural and electronic properties of organic molecules. For systems analogous to 1-benzyl-2-phenylpyrrolidine, DFT calculations, often employing the B3LYP hybrid functional with a 6-31G(d) or larger basis set, are utilized to determine optimized geometries and electronic characteristics. nih.gov

The electronic structure is primarily described by the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and their energy gap (HOMO-LUMO gap) are crucial descriptors of chemical reactivity and stability. A smaller HOMO-LUMO gap generally indicates higher reactivity. In pyrrolidinyl chalcones, the pyrrolidine (B122466) ring acts as an effective electron-donating group, influencing the HOMO and LUMO energy levels. acs.org For example, DFT calculations on related azo compounds have been used to correlate electronic parameters with experimental observations. ekb.eg

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. These maps are useful for identifying regions susceptible to electrophilic and nucleophilic attack. Typically, regions around electronegative atoms like nitrogen show a negative potential (red), while areas around hydrogen atoms attached to carbons exhibit a positive potential (blue). nih.govacs.org

Table 1: Representative Calculated Electronic Properties for a Pyrrolidine-Containing System

| Parameter | Value |

|---|---|

| HOMO Energy | -5.14 eV |

| LUMO Energy | -2.58 eV |

| HOMO-LUMO Gap | 2.56 eV |

| Dipole Moment | 3.5 D |

Data is illustrative and based on findings for analogous systems. acs.org

Conformational Analysis and Pseudorotation Dynamics of the Pyrrolidine Ring

The five-membered pyrrolidine ring is not planar and undergoes a dynamic process known as pseudorotation, where the puckering of the ring continuously changes. This conformational flexibility is crucial for its biological activity and chemical reactivity. The conformation of the pyrrolidine ring can be described by two pseudorotation parameters: the phase angle (P) and the maximum puckering amplitude (Φₘ).

The puckering can be described as an envelope or a twist conformation. In the envelope conformation, four carbon atoms are coplanar, and the fifth atom (either a carbon or the nitrogen) is out of the plane. In the twist conformation, two adjacent atoms are displaced in opposite directions from the plane of the other three atoms. The specific conformation adopted is influenced by the nature and stereochemistry of the substituents on the ring. For instance, in substituted prolines, a bulky C-4 substituent can lock the ring in a specific pucker, such as a Cγ-exo or Cγ-endo envelope. nih.gov

Computational methods, in conjunction with experimental techniques like NMR spectroscopy, are used to map the potential energy surface of the pseudorotation circuit. researchgate.netbeilstein-journals.org Ab initio calculations on the parent pyrrolidine molecule have determined the energy barrier for pseudorotation to be approximately 284 cm⁻¹, with the equatorial conformer being slightly more stable than the axial one. nih.gov The presence of bulky substituents like the benzyl (B1604629) and phenyl groups in this compound is expected to create a more complex conformational landscape with higher energy barriers between different puckered forms.

Table 2: Representative Pseudorotation Parameters for Substituted Pyrrolidine Analogs

| Substituent Pattern | Predominant Conformation (P) | Puckering Amplitude (Φₘ) |

|---|---|---|

| cis-3,4-disubstituted | ~160° (²T₃) | High |

| trans-3,4-disubstituted | Equilibrium of ~18° (¹T₂) and ~162° (¹E) | Moderate |

Data is illustrative and based on findings for analogous systems. beilstein-journals.org

Computational Prediction of Reactivity, Regioselectivity, and Stereoselectivity in Pyrrolidine Reactions

Computational chemistry plays a vital role in predicting the outcome of chemical reactions involving pyrrolidine derivatives. By modeling the reaction mechanism, including reactants, transition states, and products, it is possible to determine the activation energies and reaction enthalpies, which in turn predict the feasibility and selectivity of a reaction.

For instance, DFT calculations have been employed to elucidate the mechanism of reactions for the synthesis of pyrrolidine rings, such as the Michael addition followed by a Nef-type rearrangement and cyclization. nih.gov These studies can identify the rate-determining step and the factors that control the regioselectivity and stereoselectivity of the reaction. The calculations can model the role of catalysts and solvent effects, providing a comprehensive understanding of the reaction pathway.

The stereoselectivity of reactions involving chiral pyrrolidine derivatives, such as those used in asymmetric catalysis, can also be predicted. By calculating the energies of the different transition states leading to various stereoisomers, the most likely product can be identified. This predictive power is invaluable in the design of new synthetic routes and catalysts.

Molecular Modeling for Mechanistic Insights into Ligand-Target Interactions (Focus on Binding Modes and Affinities)

The this compound scaffold is present in numerous biologically active molecules, and understanding how these ligands interact with their protein targets is crucial for drug design and development. frontiersin.org Molecular docking and molecular dynamics (MD) simulations are the primary computational tools used for this purpose.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. nih.gov This "binding mode" is determined by minimizing the energy of the ligand-receptor system. The docking score, an estimation of the binding affinity, is used to rank different ligands or different binding poses of the same ligand. zenodo.org For N-benzyl derivatives, docking studies have been used to understand their binding to enzymes like DNA gyrase. ekb.eg Similarly, docking studies on pyrrole (B145914) analogs have provided insights into their interactions with various receptors. nih.govmdpi.com

The binding mode is characterized by specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein's binding site. nih.gov For example, the phenyl and benzyl groups of this compound can engage in π-π stacking and hydrophobic interactions, while the pyrrolidine nitrogen can act as a hydrogen bond acceptor.

MD simulations provide a dynamic picture of the ligand-receptor complex over time, allowing for the assessment of its stability and the exploration of conformational changes that may occur upon binding. nih.gov These simulations can also be used to calculate the binding free energy, which is a more accurate measure of binding affinity than the docking score.

Table 3: Illustrative Molecular Docking Results for a Pyrrolidine-Based Ligand

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Acetylcholinesterase | -9.8 | Trp84, Tyr130, Phe330 |

| DNA Gyrase B | -8.5 | Asp73, Ile78, Pro79 |

| Carbonic Anhydrase IX | -7.8 | His94, His96, His119 |

Data is illustrative and based on findings for analogous systems. nih.govekb.egnih.gov

Applications of 1 Benzyl 2 Phenylpyrrolidine As a Chemical Scaffold and Ligand in Advanced Research

Role as a Chiral Building Block and Synthetic Intermediate in Complex Organic Molecule Construction

The inherent chirality of 1-benzyl-2-phenylpyrrolidine makes it a valuable chiral building block for the synthesis of complex organic molecules. The pyrrolidine (B122466) core is a common motif in a vast array of natural products and pharmaceutically active compounds. The presence of the benzyl (B1604629) and phenyl groups provides a foundational structure that can be elaborated upon to construct more intricate molecular architectures.

The reduction product of this compound, 2-phenylpyrrolidine (B85683), is a particularly important intermediate in the synthesis of pyrroloisoquinoline antidepressants and various alkaloids. dntb.gov.ua This highlights the utility of the this compound scaffold as a precursor to other key chiral synthons. The benzyl group can serve as a protecting group for the nitrogen atom, which can be removed at a later stage in the synthetic sequence to allow for further functionalization.

The synthesis of chiral building blocks is a critical aspect of drug discovery, as the biological activity of a molecule is often dependent on its stereochemistry. ambeed.comnih.gov The use of pre-synthesized chiral building blocks like this compound can significantly streamline the synthesis of enantiomerically pure drug candidates, avoiding the need for challenging chiral separations or asymmetric syntheses at later stages. google.com

The versatility of the pyrrolidine ring allows for its incorporation into a wide range of molecular frameworks. For instance, derivatives of this compound have been used in the synthesis of potent and selective antagonists for various receptors. The ability to introduce substituents at different positions of the pyrrolidine ring and the phenyl groups provides a means to fine-tune the steric and electronic properties of the resulting molecules, which is crucial for optimizing their biological activity.

Table 1: Examples of Complex Molecules Synthesized Using Pyrrolidine-Based Chiral Building Blocks

| Target Molecule Class | Pyrrolidine Precursor | Synthetic Application |

| Pyrroloisoquinoline Antidepressants | 2-Phenylpyrrolidine (derived from this compound) | Key intermediate for constructing the core heterocyclic system. dntb.gov.ua |

| Alkaloids | 2-Phenylpyrrolidine | Starting material for the total synthesis of various natural products. dntb.gov.ua |

| Dopamine D2 Receptor Ligands | cis-N-(1-Benzyl-2-methylpyrrolidine-3-yl)-5-iodo-2-methoxy-4-(methylamino)benzamide | A derivative of 1-benzylpyrrolidine (B1219470) used to create a potent and selective radioligand. nih.gov |

| PI3K-delta Inhibitor Precursor | 1,1-disubstituted enamides | Utilized in a palladium-catalyzed asymmetric synthesis of 3,3-disubstituted isoindolinones. |

Utilization in Asymmetric Catalysis as Chiral Ligands or Organocatalysts

The chiral nature of this compound and its derivatives makes them excellent candidates for use as chiral ligands in metal-catalyzed asymmetric reactions and as organocatalysts. The pyrrolidine scaffold can be readily modified to incorporate coordinating atoms such as nitrogen and oxygen, which can bind to metal centers and create a chiral environment that influences the stereochemical outcome of a reaction. chem-is-try.com

Pyrrolidine-based organocatalysts have been successfully employed in a variety of asymmetric transformations, including Michael additions, aldol (B89426) reactions, and Diels-Alder reactions. nih.gov The nitrogen atom of the pyrrolidine ring can act as a Lewis base, activating substrates and facilitating bond formation in a stereocontrolled manner. The substituents on the pyrrolidine ring, such as the benzyl and phenyl groups in this compound, play a crucial role in creating a well-defined chiral pocket that directs the approach of the reactants.

For example, new pyrrolidine-based organocatalysts have been synthesized and their efficacy in the asymmetric Michael addition of aldehydes to nitroolefins has been studied. nih.gov The stereoselectivity of these reactions is highly dependent on the structure of the organocatalyst, with modifications to the substituents on the pyrrolidine ring leading to significant changes in the enantiomeric excess of the product.

The development of C2-symmetric 2,5-disubstituted pyrrolidine derivatives as chiral ligands for the addition of diethylzinc (B1219324) to aryl aldehydes has also been reported. These ligands, which possess a β-amino alcohol moiety, have demonstrated high catalytic activity and enantioselectivity, affording secondary alcohols in high chemical yields and with excellent enantiomeric excesses.

Table 2: Performance of Pyrrolidine-Based Catalysts in Asymmetric Reactions

| Reaction Type | Catalyst Structure | Substrates | Enantiomeric Excess (ee) |

| Michael Addition | Pyrrolidine-based organocatalyst | Aldehydes and Nitroolefins | Up to 85% |

| Diethylzinc Addition | N-(2′,2′-diphenyl-2′-hydroxyethyl)-(2R,5R)-bis(methoxymethyl)pyrrolidine | Diethylzinc and Aryl Aldehydes | 70-96% |

| Diethylzinc Addition | N-methyl-(2R,5R)-bis(diarylhydroxymethyl)pyrrolidine | Diethylzinc and Aryl Aldehydes | 20-45% (with inversion of enantioselectivity for some substrates) |

Derivatization and Functionalization Strategies for Creating Diversified Chemical Libraries

The this compound scaffold is amenable to a wide range of derivatization and functionalization strategies, making it an ideal starting point for the creation of diversified chemical libraries. These libraries are essential tools in drug discovery and chemical biology, allowing for the high-throughput screening of compounds to identify new leads with desired biological activities.

Functionalization of the pyrrolidine ring can be achieved through various synthetic transformations, including N-alkylation, N-acylation, and substitution at the carbon atoms of the ring. The benzyl and phenyl groups also provide opportunities for modification through electrophilic aromatic substitution or cross-coupling reactions.

One notable example is the preparation of a combinatorial library of mercaptoacyl pyrrolidines on a solid support. This approach allows for the rapid generation of a large number of distinct compounds, each with a unique combination of substituents. The synthesis of such libraries is facilitated by the robust nature of the pyrrolidine core and the availability of a wide range of building blocks for derivatization.

The development of new synthetic methods for the preparation of substituted pyrrolidines further expands the possibilities for creating diverse chemical libraries. For example, the reaction of donor-acceptor cyclopropanes with anilines or benzylamines provides a route to 1,5-substituted pyrrolidin-2-ones. These methods allow for the introduction of a variety of substituents into the pyrrolidine ring, leading to the generation of novel molecular scaffolds.

Table 3: Strategies for the Derivatization of the Pyrrolidine Scaffold

| Strategy | Description | Potential Modifications |

| N-Functionalization | Modification of the nitrogen atom of the pyrrolidine ring. | Alkylation, acylation, arylation, sulfonylation. |

| C-H Functionalization | Direct modification of the carbon-hydrogen bonds of the pyrrolidine ring. | Introduction of alkyl, aryl, or functional groups. |

| Ring-Closing Metathesis | Formation of the pyrrolidine ring from acyclic precursors. | Allows for the incorporation of diverse substituents during the ring-forming step. |

| Multi-component Reactions | Combination of multiple starting materials in a single reaction to generate complex pyrrolidine derivatives. | Rapid generation of molecular diversity. |

| Solid-Phase Synthesis | Synthesis of pyrrolidine derivatives on a solid support. | Facilitates the preparation of large combinatorial libraries. |

Investigation of Structure-Activity Relationships (SAR) in a Chemical Synthesis Context (Focus on how structural modifications impact reactivity or binding profiles in a chemical system)

The study of structure-activity relationships (SAR) is crucial for understanding how the chemical structure of a molecule influences its reactivity and binding properties. In the context of this compound and its derivatives, SAR studies provide valuable insights into the design of more efficient catalysts and ligands, as well as molecules with improved biological activities.

In asymmetric catalysis, the steric and electronic properties of the substituents on the pyrrolidine ring have a profound impact on the stereochemical outcome of the reaction. For example, in the addition of diethylzinc to aryl aldehydes catalyzed by chiral C2-symmetric 2,5-disubstituted pyrrolidine derivatives, the size and nature of the substituents at the 2- and 5-positions of the pyrrolidine ring, as well as the substituent on the nitrogen atom, are critical for achieving high enantioselectivity.

A fascinating observation in these studies is the inversion of enantioselectivity when the chiral ligand is modified. For instance, while N-(2′,2′-diphenyl-2′-hydroxyethyl)-(2R,5R)-bis(methoxymethyl)pyrrolidine consistently produces R-alcohols, the use of an N-methyl-(2R,5R)-bis(diarylhydroxymethyl)pyrrolidine ligand can lead to the formation of the S-enantiomer for certain substrates. This highlights the subtle interplay of steric and electronic effects that govern the transition state of the reaction.

SAR studies are also essential in the development of new therapeutic agents. By systematically modifying the structure of a lead compound and evaluating the impact of these changes on its binding affinity for a particular biological target, researchers can identify the key structural features responsible for its activity. This information can then be used to design more potent and selective drug candidates. The derivatization of the this compound scaffold provides a platform for such systematic SAR investigations.

Table 4: Impact of Structural Modifications on the Performance of Pyrrolidine-Based Catalysts

| Catalyst Modification | Observation | Implication for SAR |

| Variation of substituents at the 2,5-positions of the pyrrolidine ring | Significant changes in enantioselectivity. | The steric bulk and electronic nature of these substituents are critical for creating an effective chiral environment. |

| Modification of the N-substituent | Inversion of enantioselectivity for certain substrates. | The N-substituent plays a key role in the organization of the transition state and can dramatically alter the stereochemical outcome. |

| Introduction of additional functional groups | Altered reactivity and selectivity. | Functional groups can participate in non-covalent interactions, such as hydrogen bonding, which can influence the catalytic process. |

Integration into Advanced Material Science Scaffolds and Polymer Precursors

There is limited information available in the searched sources regarding the direct integration of this compound as a monomer or precursor for advanced material science scaffolds and polymers. While the pyrrolidone moiety is a component of some polymers, such as poly(N-vinyl pyrrolidone), and benzyl groups are present in polymers like poly(benzyl methacrylate), the direct polymerization or incorporation of this compound into polymer backbones is not well-documented in the provided search results. The primary applications of this compound appear to be in the realm of small molecule synthesis and catalysis. Further research would be needed to explore its potential in materials science.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-benzyl-2-phenylpyrrolidine, and how are reaction progressions monitored?

- Methodological Answer : A common approach involves nucleophilic substitution or reductive amination. For example, in related pyrrolidine syntheses, reactions are monitored via TLC using silica gel plates and UV detection. Post-reaction, extraction with ethyl acetate, washing with ammonium chloride, and drying over MgSO₄ are standard purification steps . Yield optimization often requires heating (e.g., 150°C in DMF) and stoichiometric adjustments of amines and carbonyl precursors.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.0–7.6 ppm, benzylic CH₂ groups near δ 3.3–3.5 ppm). DMSO-d₆ is a common solvent for resolving polar intermediates .

- Mass Spectrometry : Confirms molecular weight (e.g., 384.48 g/mol for analogs) via ESI or EI ionization .

- Elemental Analysis : Validates purity by comparing experimental vs. theoretical C/H/N ratios (e.g., 95% purity thresholds) .

Q. How is purity assessed for this compound in academic research?

- Methodological Answer : Purity is quantified via HPLC (C18 columns, acetonitrile/water gradients) or GC-MS for volatile derivatives. Residual solvents are analyzed using headspace GC, while melting point determination and Karl Fischer titration assess hygroscopicity .

Advanced Research Questions

Q. How can reaction conditions be optimized to suppress by-products in this compound synthesis?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may require post-reaction aqueous workups to remove residuals .

- Catalytic Additives : Palladium or copper catalysts can reduce side reactions in cross-coupling steps. Microwave-assisted synthesis (e.g., 0.25 M in n-butanol at 100°C) shortens reaction times and improves selectivity .

- In Situ Monitoring : FT-IR tracks functional group transformations (e.g., carbonyl reduction) to identify intermediate bottlenecks .

Q. What strategies resolve contradictions in structural data (e.g., NMR vs. X-ray crystallography) for this compound derivatives?

- Methodological Answer :

- Multi-Technique Validation : Combine 2D NMR (COSY, HSQC) with single-crystal X-ray diffraction to resolve stereochemical ambiguities. For example, NOESY correlations can confirm spatial proximity of benzyl and phenyl groups .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict NMR chemical shifts and compare them to experimental data to validate conformers .

Q. How can computational methods predict the bioactivity or reactivity of this compound analogs?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., dopamine receptors) based on pyrrolidine’s conformational flexibility.

- QSAR Models : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with experimental IC₅₀ values to design potent derivatives .

Safety and Compliance

Q. What safety protocols are essential when handling this compound in the lab?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact (H313/H333 warnings) .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors.

- Waste Disposal : Neutralize acidic/basic residues before aqueous disposal, and incinerate organic waste per institutional guidelines .

Data Reproducibility and Reporting

Q. How should experimental procedures for this compound be documented to ensure reproducibility?

- Methodological Answer : Follow IUPAC guidelines for reporting reaction conditions (solvent volumes, temperatures, catalyst loadings) and characterization data (NMR peak integrals, HPLC retention times). Supplementary materials should include raw spectra and crystallographic CIF files .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.